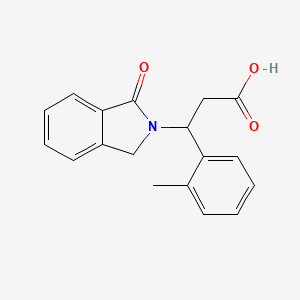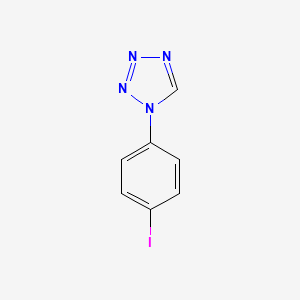![molecular formula C10H18O2 B2766679 (2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol CAS No. 2248215-52-1](/img/structure/B2766679.png)
(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. 4]octan-6-yl)propan-1-ol.
Applications De Recherche Scientifique
((2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol has potential applications in various fields of scientific research. One of the most promising applications is in the field of drug discovery. The compound has been found to exhibit potent pharmacological activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has also been studied for its potential use as a bioactive agent in cosmetics and personal care products.
Mécanisme D'action
((2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol exerts its pharmacological activity through various mechanisms of action. The compound has been found to inhibit the activity of various enzymes and receptors involved in disease progression. The compound also exhibits antioxidant and anti-inflammatory properties, which contribute to its therapeutic potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol have been extensively studied. The compound has been found to modulate various signaling pathways involved in disease progression, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. The compound has also been found to regulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ((2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol for lab experiments is its high purity and stability. The compound can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. However, the compound has limited solubility in water, which can pose challenges in certain experimental setups.
Orientations Futures
There are several potential future directions for research on ((2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol. One of the most promising directions is the development of analogs with improved pharmacological activity and selectivity. Another potential direction is the study of the compound's mechanism of action in more detail, which could lead to the discovery of new therapeutic targets. Finally, the compound's potential use as a bioactive agent in cosmetics and personal care products could be further explored.
Méthodes De Synthèse
The synthesis method of ((2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol involves the reaction of 5-oxaspiro[3.4]octane with propan-1-ol in the presence of a catalyst. The reaction yields (this compound)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol as the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Propriétés
IUPAC Name |
(2S)-2-(5-oxaspiro[3.4]octan-6-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(7-11)9-3-6-10(12-9)4-2-5-10/h8-9,11H,2-7H2,1H3/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUBKVWDMFLJSJ-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2(O1)CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCC2(O1)CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2766596.png)


![Tetrasodium 4-(3-{4-[1,5-dioxo-1,5-bis(4-sulfonatophenyl)pentan-3-yl]phenyl}-5-oxo-5-(4-sulfonatophenyl)pentanoyl)benzene-1-sulfonate](/img/structure/B2766599.png)
![N-[[(2R,4R)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2766600.png)

![1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2766602.png)
![8-bromo-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2766603.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766610.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2766616.png)
![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766617.png)


